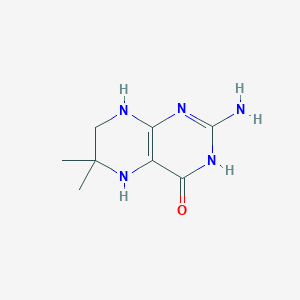

6,6-Dimethyltetrahydropterin

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

84812-30-6 |

|---|---|

分子式 |

C8H13N5O |

分子量 |

195.22 g/mol |

IUPAC 名称 |

2-amino-6,6-dimethyl-3,5,7,8-tetrahydropteridin-4-one |

InChI |

InChI=1S/C8H13N5O/c1-8(2)3-10-5-4(13-8)6(14)12-7(9)11-5/h13H,3H2,1-2H3,(H4,9,10,11,12,14) |

InChI 键 |

PAUJITBZUCOBIJ-UHFFFAOYSA-N |

SMILES |

CC1(CNC2=C(N1)C(=O)NC(=N2)N)C |

规范 SMILES |

CC1(CNC2=C(N1)C(=O)NC(=N2)N)C |

同义词 |

6,6-dimethyltetrahydropterin 6,6-dimethyltetrahydropterin dihydrochloride 6,6-Me2PH4 |

产品来源 |

United States |

Chemical Synthesis and Analog Development Methodologies for 6,6 Dimethyltetrahydropterin

Established Synthetic Routes and Reaction Mechanisms

The construction of the 6,6-dimethyltetrahydropterin scaffold is primarily achieved through two main strategies: the reduction of a pre-formed pteridine (B1203161) ring system and a more convergent multistep synthesis commencing from pyrimidine (B1678525) precursors.

Reduction of Pteridine Ring Systems

A common and direct approach to obtaining tetrahydropterins involves the reduction of the corresponding oxidized pteridine precursors. This transformation is critical as the biological activity of many pterin (B48896) cofactors is vested in their fully reduced tetrahydro form. Various reducing agents and conditions can be employed to achieve this, with the choice often dictated by the desired selectivity and the nature of the substituents on the pteridine core.

Catalytic hydrogenation is a frequently utilized method for the reduction of the pteridine ring. This process typically involves the use of a noble metal catalyst, such as platinum or palladium, under a hydrogen atmosphere. The reaction proceeds via the stepwise addition of hydrogen atoms to the pyrazine (B50134) portion of the pteridine ring system. While effective, the stereochemical outcome of this reduction can be influenced by the substitution pattern on the ring, potentially leading to a mixture of diastereomers if a chiral center is generated at C6.

Chemical reduction offers an alternative to catalytic hydrogenation. A variety of reagents can be employed, including sodium borohydride, sodium dithionite, and dissolving metal reductions (e.g., sodium in ethanol). The reaction conditions, such as solvent and temperature, can be modulated to control the extent of reduction and minimize side reactions. For instance, the reduction of 6,7-dimethylpterin with sodium in ethanol (B145695) has been shown to produce a mixture of cis- and trans-6,7-dimethyl-5,6,7,8-tetrahydropterin. tn-sanso.co.jp

Table 1: Comparison of Reduction Methods for Pteridine Ring Systems

| Reduction Method | Typical Reagents | Key Characteristics |

| Catalytic Hydrogenation | H₂, PtO₂, Pd/C | Generally high yielding; stereoselectivity can be variable. |

| Chemical Reduction | NaBH₄, Na₂S₂O₄, Na/EtOH | Offers alternative selectivity; reaction conditions can be tuned. |

Multistep Synthesis from Pyrimidine Precursors

A more convergent and often more controlled synthesis of this compound begins with the construction of a substituted pyrimidine ring, which is then elaborated to form the fused pyrazine ring of the pteridine system. This approach allows for the precise installation of the desired substituents at specific positions.

A notable example of this strategy involves the condensation of a vicinal diamine with 2-amino-6-chloro-4(3H)-pyrimidinone. nih.gov This key reaction forms the pyrazine ring, leading to the 6,6-disubstituted pterin core. Subsequent reduction of the resulting dihydropterin intermediate yields the final this compound. This method provides a clear and reliable pathway to the target molecule, with the gem-dimethyl substitution at the 6-position being introduced through the choice of the appropriate vicinal diamine. nih.gov

Another synthetic route involves the reaction of a trimethylsilylated 6-methyl-7,8-dihydropterin (B91866) with methyllithium (B1224462). This organometallic addition introduces the second methyl group at the 6-position, followed by the removal of the silyl (B83357) protecting groups to afford this compound.

Stereoselective Synthesis and Chiral Resolution Techniques

As many biological processes involving tetrahydropterin (B86495) cofactors are stereospecific, the development of methods to obtain enantiomerically pure forms of pterin derivatives is of significant importance. However, the synthesis of this compound does not inherently generate a chiral center at the C6 position due to the presence of two identical methyl groups. Therefore, the discussion of stereoselective synthesis and chiral resolution is more pertinent to pterin derivatives with a single substituent at the C6 position, which creates a stereocenter. The principles, however, are relevant to the broader field of pterin chemistry.

Enantioselective Approaches for Pterin Derivatives

The asymmetric synthesis of pterin derivatives aims to establish the desired stereochemistry at the C6 position during the synthetic sequence. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor. For instance, the asymmetric reduction of a 6-substituted pterin or dihydropterin using a chiral reducing agent could potentially lead to an enantiomeric excess of one stereoisomer. While specific examples for this compound are not applicable, this approach is a cornerstone of modern stereoselective synthesis.

Diastereomeric Salt Formation for Chiral Resolution

For racemic mixtures of chiral tetrahydropterins, chiral resolution is a common strategy to separate the enantiomers. Diastereomeric salt formation is a classical and widely used technique for this purpose. rsc.orgnih.govnii.ac.jp This method involves reacting the racemic mixture of the pterin, which typically contains a basic nitrogen atom, with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. rsc.orgnih.govnii.ac.jp

Once the diastereomeric salts are separated, the chiral resolving agent can be removed by treatment with a base to liberate the individual enantiomerically pure pterin derivatives. Common chiral resolving agents include tartaric acid derivatives and other chiral carboxylic acids. The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent. rsc.orgnih.govnii.ac.jp

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Tartaric acid | Chiral Acid |

| (+)-Camphorsulfonic acid | Chiral Acid |

| (-)-Camphorsulfonic acid | Chiral Acid |

| (+)-Mandelic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

Derivatization Strategies for Mechanistic Probes

This compound and its analogs are invaluable tools for probing the mechanisms of pterin-dependent enzymes, such as phenylalanine hydroxylase. Derivatization of the core structure allows for the introduction of labels or functional groups that can report on the chemical transformations occurring within the enzyme's active site.

One important derivatization strategy is isotopic labeling. The synthesis of deuterated or tritiated analogs of this compound can be used in kinetic isotope effect studies to elucidate the mechanism of hydrogen transfer steps in enzymatic reactions. For example, the preparation of deuterated aromatic compounds can be achieved through H-D exchange reactions using heavy water under high temperature and pressure. google.com

Furthermore, the synthesis of analogs with modified substituents can provide insights into enzyme-substrate interactions. For instance, the study of the conversion of 6-substituted tetrahydropterins to their 7-isomers, a reaction that can occur via intermediates generated by phenylalanine hydroxylase, highlights how modifications to the pterin structure can be used to trap and identify reaction intermediates. nih.govnih.gov This provides a powerful approach to understanding the catalytic cycle of these important enzymes. The stability of the quinoid 6,6-dimethyldihydropterin (B8599879), formed upon oxidation of this compound, has also been instrumental in characterizing the properties of these otherwise transient intermediates. nih.gov

Synthesis of Isotopically Labeled this compound

The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydropterin (6,6-Me2PH4) has been achieved through established chemical pathways, which can be adapted for isotopic labeling. nih.govresearchgate.net Isotopic labeling is a crucial technique for creating internal standards for mass spectrometry, elucidating metabolic pathways, and studying reaction mechanisms. juniperpublishers.com While a direct synthesis of an isotopically labeled version of this compound has not been extensively detailed in published literature, its preparation can be accomplished by incorporating labeled precursors into known synthetic routes.

One established method for synthesizing the unlabeled compound involves the condensation of a vicinal diamine with 2-amino-6-chloro-4(3H)-pyrimidinone. nih.gov To generate an isotopically labeled analog, this synthesis could be modified to use a deuterated or ¹³C-labeled version of the diamine precursor. For example, utilizing 2,3-diamino-2,3-dimethylbutane in which the methyl groups are deuterated (d12) would result in the final this compound compound being labeled on these two methyl groups at the C6 position.

Another documented synthesis of this compound hydrochloride proceeds by trimethylsilylating 6-methyl-7,8-dihydropterin, followed by a reaction with methyllithium to introduce the second methyl group at the C6 position, and subsequent removal of the trimethylsilyl (B98337) protecting groups. researchgate.net This pathway offers a clear opportunity for isotopic labeling by using an isotopically labeled methyllithium, such as trideuteriomethyllithium (CD₃Li) or ¹³C-methyllithium (¹³CH₃Li). This approach would introduce a labeled methyl group at the C6 position. The feasibility of such strategies is supported by syntheses of related labeled pterins, such as the preparation of deuterated 6,7-dimethyl-5,6,7,8-tetrahydropterin through the catalytic reduction of 6,7-bis(trideuteriomethyl)pterin. researchgate.net

These methodologies provide a framework for the production of isotopically labeled this compound, which is essential for advanced biochemical and metabolic research. The choice of labeling strategy depends on the specific atoms to be labeled and the availability of the necessary precursors.

Generation of Structural Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For this compound, SAR studies have been facilitated by comparing its activity with that of its structural analogs, particularly its positional isomer, 6,7-dimethyltetrahydropterin. nih.gov This analysis is crucial for elucidating the role of the substitution pattern on the tetrahydropyrazine (B3061110) ring in the molecule's function as an enzyme cofactor and substrate.

The 6,6-disubstitution on the pterin ring is a key structural feature. It prevents the tautomerization of the quinoid dihydropterin intermediate, which is formed during enzymatic reactions, into the more stable but inactive 7,8-dihydropterin (B103510). nih.gov This inherent stability of the quinoid 6,6-dimethyldihydropterin intermediate allows for a more precise study of its chemical properties and its interaction with enzymes like dihydropteridine reductase.

Research has shown that this compound serves as a cofactor for rat liver phenylalanine hydroxylase, with kinetic parameters similar to those of its analog, 6,7-dimethyltetrahydropterin. nih.gov This indicates that the precise placement of the two methyl groups (on the same carbon versus adjacent carbons) does not dramatically alter its ability to function as a cofactor for this specific enzyme.

However, the structure significantly influences the properties of the resulting quinoid dihydropterin intermediate. The quinoid 6,6-dimethyldihydropterin is a viable substrate for dihydropteridine reductase, the enzyme responsible for regenerating the active tetrahydropterin cofactor. nih.gov Notably, in concentrations up to 0.4 mM, quinoid 6,6-dimethyldihydropterin does not inhibit phenylalanine hydroxylase. This is a marked contrast to 7,8-dihydropterin analogs like 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin, which are known competitive inhibitors of the enzyme. nih.gov

The generation and comparative analysis of such structural analogs are pivotal for building a comprehensive SAR model, providing insights into enzyme-cofactor interactions and guiding the design of new molecules with specific biological activities.

Table 1: Phenylalanine Hydroxylase Kinetic Parameters with Pterin Cofactors This table compares the enzyme kinetic parameters of phenylalanine hydroxylase using this compound and its structural analog, 6,7-dimethyltetrahydropterin, as cofactors.

| Pterin Cofactor | Kₘ (mM) |

|---|---|

| This compound | 0.23 nih.gov |

Table 2: Dihydropteridine Reductase Kinetic Parameters with Quinoid Pterin Substrates This table compares the enzyme kinetic parameters of dihydropteridine reductase using quinoid 6,6-dimethyldihydropterin and the natural isomer of quinoid dihydrobiopterin as substrates.

| Quinoid Pterin Substrate | Kₘ (mM) | Relative Vₘₐₓ (%) |

|---|---|---|

| Quinoid 6,6-dimethyldihydropterin | 0.4 nih.gov | 200 nih.gov |

Biochemical Mechanisms and Enzymatic Interactions of 6,6 Dimethyltetrahydropterin

Cofactor Activity in Aromatic Amino Acid Hydroxylase Systems

6,6-Dimethyltetrahydropterin (6,6-Me2PH4) serves as a synthetic cofactor for the family of aromatic amino acid hydroxylases, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). nih.govresearchgate.netwikipedia.org These enzymes are crucial for various metabolic pathways, catalyzing the hydroxylation of their respective amino acid substrates. wikipedia.org This process requires a tetrahydropterin (B86495) cofactor, such as 6,6-Me2PH4, to donate electrons. nih.gov The study of synthetic cofactors like 6,6-Me2PH4 provides valuable insights into the catalytic mechanisms of these enzymes. nih.govresearchgate.net

Exploration of Tyrosine Hydroxylase Interactions and Specificity

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA. nih.govuib.no This reaction is dependent on a tetrahydropterin cofactor. researchgate.net Studies using a range of synthetic tetrahydropterin analogs have revealed that the enzyme can accommodate bulky substituents at the C6 position of the pterin (B48896) ring. researchgate.net This indicates that this compound is likely an effective cofactor for TH. The catalytic efficiency and the degree of coupling (the ratio of L-DOPA produced to tetrahydropterin oxidized) are important parameters in these interactions. researchgate.net

The pteridine (B1203161) ring of the cofactor is thought to interact with specific residues in the active site, such as stacking with a phenylalanine residue (Phe300 in human TH) and forming hydrogen bonds with others. researchgate.net The ability of 6,6-Me2PH4 to function as a cofactor is dependent on its correct positioning within the active site to facilitate the transfer of electrons to the iron center for oxygen activation. researchgate.net

Investigation of Tryptophan Hydroxylase Catalysis

Tryptophan hydroxylase (TPH) catalyzes the initial and rate-limiting step in the synthesis of serotonin, the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612). wikipedia.org Similar to PAH and TH, TPH requires a tetrahydropterin cofactor for its activity. nih.govnih.gov The catalytic mechanism is believed to be common among the three aromatic amino acid hydroxylases. nih.gov Kinetic analyses of TPH suggest an ordered binding mechanism where the pterin cofactor binds before the amino acid substrate to form a productive complex. researchgate.net Studies with the related cofactor 6-methyltetrahydropterin (B12859068) have been used to elucidate these kinetic mechanisms. nih.gov Given the structural similarities, this compound is expected to participate in a similar catalytic cycle with TPH.

Coupled and Uncoupled Reaction Pathways

In the catalytic cycle of aromatic amino acid hydroxylases, the oxidation of the tetrahydropterin cofactor is ideally coupled to the hydroxylation of the amino acid substrate. wikipedia.org However, uncoupling can occur, leading to the unproductive consumption of the cofactor and the formation of hydrogen peroxide. wikipedia.org The structure of the pterin cofactor can influence the degree of coupling. For instance, with tyrosine hydroxylase, different pterin analogs can lead to varying levels of uncoupling. researchgate.net The use of this compound allows for the study of these pathways. The stability of its oxidized quinoid form helps in dissecting the steps of the reaction and understanding the factors that lead to either productive hydroxylation or uncoupled oxidation. nih.gov

Substrate Role in Dihydropteridine Reductase (DHPR) Activity

Following the hydroxylation reaction, the oxidized form of the tetrahydropterin cofactor, a quinoid dihydropterin, must be regenerated. This recycling is carried out by the enzyme dihydropteridine reductase (DHPR), which uses NADH or NADPH as a reductant. wikipedia.orgwikipedia.org The quinoid form of this compound (q-6,6-Me2PH2) serves as a substrate for DHPR. nih.gov

Kinetics and Stability of Quinoid Dihydropterin Species

A significant advantage of using this compound in enzymatic studies is the remarkable stability of its corresponding quinoid dihydropterin (q-6,6-Me2PH2). nih.gov Unlike the natural quinoid dihydrobiopterin, which rapidly rearranges to the more stable 7,8-dihydropterin (B103510), q-6,6-Me2PH2 is stable for hours. nih.gov

This stability has allowed for detailed kinetic characterization of its interaction with DHPR. The quinoid 6,6-dimethyldihydropterin (B8599879) is a substrate for dihydropteridine reductase with a Km of 0.4 mM and a maximum velocity that is double that of the natural quinoid dihydrobiopterin isomer. nih.gov Furthermore, unlike other dihydropterins, q-6,6-Me2PH2 does not inhibit phenylalanine hydroxylase at concentrations up to 0.4 mM. nih.gov

Table 1: Kinetic Parameters of Quinoid Dihydropterins with Dihydropteridine Reductase

| Substrate | Km (mM) | Relative Maximum Velocity | Reference |

|---|---|---|---|

| Quinoid 6,6-Dimethyldihydropterin | 0.4 | 2x that of natural quinoid dihydrobiopterin | nih.gov |

Table 2: Stability of Quinoid 6,6-Dimethyldihydropterin

| Condition | Temperature (°C) | Half-life (hours) | Reference |

|---|---|---|---|

| 0.1 M Tris-HCl, pH 7.4 | 27 | 4 | nih.gov |

| 0.1 M Tris-HCl, pH 7.4 | 37 | 1.25 | nih.gov |

Electron Transfer Mechanisms within DHPR

Dihydropteridine reductase (DHPR) is a crucial enzyme responsible for the recycling of tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for several aromatic amino acid hydroxylases. This process involves the NADH-dependent reduction of quinonoid dihydrobiopterin (qBH2) back to its active tetrahydrobiopterin form. The core of this function lies in the transfer of electrons from NADH to the pterin ring of the substrate.

The enzyme facilitates this electron transfer, and its activity is essential for maintaining the metabolic processes dependent on BH4, such as the synthesis of neurotransmitters and the catabolism of phenylalanine. wikipedia.orgwikipedia.orgnih.govmedlineplus.gov A deficiency in DHPR can lead to severe neurological symptoms due to the depletion of these neurotransmitters. wikipedia.orgnih.gov While the general mechanism of electron transfer within DHPR is understood, specific studies detailing the interaction and electron transfer kinetics with this compound are not extensively available. However, based on the known function of DHPR, it is hypothesized that this compound, as a synthetic analog of the natural cofactor, would interact with the active site of the enzyme. The methyl groups at the 6-position would likely influence the binding affinity and the rate of electron acceptance from NADH.

Interaction with Nitric Oxide Synthase (NOS) Isoforms Research

Nitric oxide synthase (NOS) enzymes catalyze the production of nitric oxide (NO) from the amino acid L-arginine. nih.govresearchgate.netyoutube.com This reaction is a two-step oxidative process that requires molecular oxygen, NADPH, and several cofactors, including tetrahydrobiopterin (BH4). nih.govresearchgate.net In the first step, L-arginine is hydroxylated to Nω-hydroxy-L-arginine (NOHA), which remains bound to the enzyme. nih.govyoutube.com The second step involves the oxidation of NOHA to produce nitric oxide and L-citrulline. nih.govyoutube.com

The pterin cofactor is essential for this catalytic cycle, acting as an electron donor to the heme center of the enzyme, which facilitates the activation of molecular oxygen. nih.govnih.gov The use of pterin analogs like this compound in research helps to probe the structural and electronic requirements of the pterin binding site. While 6,7-dimethyltetrahydropterin has been shown to substitute for BH4 in NOS catalysis, the precise mechanistic details of how the 6,6-dimethyl analog participates in or modulates L-arginine oxidation are a subject of ongoing investigation. researchgate.net

The activity of nitric oxide synthase (NOS) is tightly regulated, and the binding of the pterin cofactor, tetrahydrobiopterin (BH4), is a critical aspect of this regulation. The presence of BH4 is not only required for the catalytic activity but also plays a structural role by promoting the dimerization of NOS monomers into their active homodimeric form. nih.gov This dimerization is essential for the proper flow of electrons from the reductase domain of one monomer to the oxygenase domain of the other.

Pterin analogs, including this compound, can influence NOS activity. These compounds can compete with the endogenous BH4 for binding to the pterin site on the enzyme. The binding of these analogs can have varied effects, from supporting catalysis to inhibiting the enzyme, depending on their specific chemical properties and their ability to facilitate the necessary electron transfers. Studies with different pterin analogs help to elucidate the specific structural features required for effective binding and allosteric regulation of the different NOS isoforms (nNOS, eNOS, and iNOS). The balance between tetrahydrobiopterin and its oxidized forms, such as dihydrobiopterin, is also a key factor in regulating NOS function, as a decrease in the tetrahydrobiopterin to dihydrobiopterin ratio can lead to "uncoupling" of the enzyme, where it produces superoxide instead of nitric oxide. cornell.edu

Enzyme Inhibition Studies

GTP cyclohydrolase I (GTPCH I) is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). nih.gov Its activity is subject to regulation, including feedback inhibition by BH4 itself. Research has demonstrated that various pterin compounds can act as noncompetitive inhibitors of GTPCH I. nih.gov This means they bind to a site on the enzyme distinct from the active site for the substrate, GTP, and induce a conformational change that reduces the enzyme's catalytic efficiency.

Studies have shown that reduced pterins are significantly more potent inhibitors than their oxidized counterparts. For instance, compounds like 7,8-dihydro-D-neopterin and (6R)-5,6,7,8-tetrahydro-L-biopterin exhibit strong inhibitory effects. nih.gov While specific data for this compound as a noncompetitive inhibitor of GTPCH I is not detailed in the provided results, the inhibitory potential of other reduced pterins suggests that it could also modulate the activity of this key enzyme in the BH4 synthesis pathway.

| Inhibitor nih.gov | Ki (µM) nih.gov |

| 7,8-dihydro-D-neopterin | 12.7 |

| 7,8-dihydro-L-biopterin | 14.4 |

| (6R)-5,6,7,8-tetrahydro-L-biopterin | 15.7 |

| DL-6-methyl-5,6,7,8-tetrahydropterin | Potent Inhibitor |

| L-sepiapterin | Potent Inhibitor |

This table presents the inhibitory constants (Ki) for several pterin analogs on rat liver GTP cyclohydrolase I, demonstrating the potent noncompetitive inhibition by reduced pterins.

Phenylalanine hydroxylase (PAH) is an enzyme that catalyzes the conversion of phenylalanine to tyrosine, a critical step in the metabolism of this amino acid. This reaction requires tetrahydrobiopterin (BH4) as a cofactor. It has been demonstrated that the synthetic cofactor analog, 6,7-dimethyltetrahydropterin, can cause irreversible inactivation of phenylalanine hydroxylase. portlandpress.comnih.gov

The rate of this inactivation is dependent on the concentration of the pterin cofactor. portlandpress.comnih.gov It is proposed that the inactivation is mediated by reactive oxygen species, such as hydrogen peroxide or an organic peroxide, which are generated during the aerobic oxidation of the dimethyltetrahydropterin. portlandpress.comnih.gov The presence of catalase, an enzyme that degrades hydrogen peroxide, can prevent this inactivation, supporting the role of oxidative damage in the process. portlandpress.comnih.gov Dithiothreitol can also offer protection by preventing the oxidation of the cofactor. portlandpress.comnih.gov Although these studies focus on the 6,7-dimethyl analog, they provide a strong basis for investigating whether the this compound isomer exhibits similar properties of irreversible inactivation towards phenylalanine hydroxylase.

| Condition portlandpress.comnih.gov | Effect on Phenylalanine Hydroxylase Activity portlandpress.comnih.gov |

| Incubation with 6,7-dimethyltetrahydropterin | Irreversible inactivation |

| Addition of Catalase | Prevents inactivation |

| Addition of Dithiothreitol | Prevents inactivation and stimulates hydroxylation |

This table summarizes the effects of different conditions on the activity of phenylalanine hydroxylase in the presence of 6,7-dimethyltetrahydropterin, highlighting the irreversible inactivation and the protective effects of catalase and dithiothreitol.

Kinetic and Thermodynamic Characterization of Enzyme-Pterin Interactions

The enzymatic interactions of this compound with aromatic amino acid hydroxylases, a family of enzymes crucial for neurotransmitter and amino acid metabolism, have been a subject of detailed biophysical investigation. Understanding the kinetic and thermodynamic parameters of these interactions is fundamental to elucidating the catalytic mechanism and the role of pterin cofactors in enzymatic function. This section delves into the determination of these parameters through established methodologies.

Determination of Kinetic Parameters (Km, Vmax, kcat)

The kinetic efficiency of an enzyme with its substrate is characterized by several key parameters, including the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic turnover rate. For the interaction of this compound and its close analogue, 6-methyltetrahydropterin, with aromatic amino acid hydroxylases, these parameters have been investigated, although comprehensive data for this compound across all three major aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—is not extensively available in the literature. However, studies on these enzymes with 6-methyltetrahydropterin offer valuable insights.

Phenylalanine Hydroxylase (PAH):

While specific Michaelis-Menten constants for this compound with phenylalanine hydroxylase are not readily found in recent literature, early studies have indicated its efficacy as a cofactor. Research has shown that this compound serves as a cofactor for rat liver phenylalanine hydroxylase, exhibiting enzyme kinetic parameters that are similar to its positional isomer, 6,7-dimethyltetrahydropterin. The resulting product of the reaction, quinoid 6,6-dimethyldihydropterin, is a stable molecule and acts as a substrate for dihydropteridine reductase, with a Km of 0.4 mM nih.gov.

More detailed kinetic studies have been performed with the closely related 6-methyltetrahydropterin (6M-PH4). A complete kinetic mechanism for a truncated form of phenylalanine hydroxylase (PheHΔ117) was determined using single turnover experiments. In this context, the binding of the natural cofactor tetrahydrobiopterin (BH4) to the enzyme was found to have a dissociation constant (Kd) of 65 µM researchgate.net. Subsequent reactions involving 6-methyltetrahydropterin indicated a preference for the physiological pterin during the hydroxylation reaction researchgate.net.

Tyrosine Hydroxylase (TH):

For tyrosine hydroxylase, kinetic studies have been conducted with a range of synthetic analogues of the natural cofactor, including 6-methyltetrahydropterin. These studies reveal that the enzyme can tolerate bulky substituents at the C6 position of the pterin ring, as evidenced by the catalytic efficiency (Vmax/Km) nih.gov. The kinetic parameters for 6-methyltetrahydropterin with phosphorylated tyrosine hydroxylase have been reported to be a Km of 40 µM nih.gov.

Tryptophan Hydroxylase (TPH):

Detailed kinetic parameters (Km, Vmax, kcat) for the interaction of this compound with tryptophan hydroxylase are not extensively documented in the available scientific literature. However, single turnover kinetic analyses of tryptophan hydroxylase have been conducted with 6-methyltetrahydropterin (6MePH4) as the cofactor. These studies have provided evidence for a new intermediate in the reaction of aromatic amino acid hydroxylases. The steady-state kcat value for the reaction with tryptophan as a substrate was determined to be 0.25 s-1 nih.gov.

The following table summarizes the available kinetic data for pterin analogues with aromatic amino acid hydroxylases.

| Enzyme | Pterin Cofactor | Km (µM) | Vmax | kcat (s⁻¹) |

| Phenylalanine Hydroxylase | 6,6-Dimethyldihydropterin (product) | 400 | - | - |

| Phenylalanine Hydroxylase | Tetrahydrobiopterin (BH4) | Kd = 65 | - | - |

| Tyrosine Hydroxylase (phosphorylated) | 6-Methyltetrahydropterin | 40 | - | - |

| Tryptophan Hydroxylase | 6-Methyltetrahydropterin | - | - | 0.25 |

Note: Data for 6,6-Dimethyldihydropterin with Phenylalanine Hydroxylase refers to the product of the reaction acting as a substrate for dihydropteridine reductase.

Thermodynamic Analysis of Binding Events (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with biomolecular binding events. This method allows for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding process.

Phenylalanine Hydroxylase (PAH):

The thermodynamics of the binding of the this compound analogue, 6-methyltetrahydropterin (6M-PH4), to human phenylalanine hydroxylase have been thoroughly investigated using Isothermal Titration Calorimetry nih.govresearchgate.net. These studies have provided detailed insights into the energetic forces driving the formation of the enzyme-pterin complex.

Furthermore, the influence of temperature on the binding thermodynamics was examined. Over a temperature range of 5-35°C, no significant changes in the binding affinity were observed. However, the enthalpic contribution to the binding increased with temperature, resulting in a heat capacity change (ΔCp) of -63 ± 12 cal/mol/K nih.govresearchgate.net. A negative heat capacity change is often associated with the burial of nonpolar surface areas upon complex formation.

The following table presents the thermodynamic parameters for the binding of 6-methyltetrahydropterin to human phenylalanine hydroxylase as determined by Isothermal Titration Calorimetry.

| Thermodynamic Parameter | Value |

| Dissociation Constant (Kd) | 16.5 ± 2.7 µM |

| Enthalpy Change (ΔH) | -3.3 ± 0.3 kcal/mol |

| Entropic Contribution (-TΔS) | -3.2 kcal/mol |

| Heat Capacity Change (ΔCp) | -63 ± 12 cal/mol/K |

Data obtained at neutral pH and 25°C.

Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH):

While extensive thermodynamic data from Isothermal Titration Calorimetry for the binding of this compound or its close analogues to tyrosine hydroxylase and tryptophan hydroxylase is not as readily available as for phenylalanine hydroxylase, the principles of such interactions are expected to be similar, involving a combination of enthalpic and entropic contributions to the binding free energy. Further research utilizing ITC would be invaluable in providing a complete thermodynamic profile for the interaction of this synthetic cofactor with all three aromatic amino acid hydroxylases.

Structural Biology and Biophysical Characterization Methodologies

X-ray Crystallography of 6,6-Dimethyltetrahydropterin-Enzyme Complexes

X-ray crystallography is a cornerstone technique for providing high-resolution snapshots of macromolecules. In the context of this compound, this method has been instrumental in visualizing its interactions within the active sites of various enzymes.

Crystallographic studies of enzymes co-crystallized with this compound or its analogs reveal the intricate network of interactions that govern substrate binding and catalysis. The architecture of the active site is meticulously mapped, showing how the pterin (B48896) ring and its substituents are oriented relative to key amino acid residues. For instance, in enzymes like nitric oxide synthase (NOS), the pterin-binding pocket is located near the heme group, facilitating electron transfer. nih.gov

High-resolution crystal structures of bifunctional enzymes, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase/dihydropteroate (B1496061) synthase (HPPK-DHPS), have provided detailed views of the pterin binding pocket. semanticscholar.org These structures show that the active sites are highly conserved and that the pterin moiety is recognized through a series of hydrogen bonds and hydrophobic interactions. semanticscholar.org The 2-amino group and the N3 and O4 atoms of the pyrimidine (B1678525) ring are common points of interaction with the protein backbone or side chains. semanticscholar.org

Table 1: Key Intermolecular Interactions of Pterin Analogs in Enzyme Active Sites Determined by X-ray Crystallography

| Enzyme Target | Pterin Analog | Interacting Residues | Type of Interaction | Reference |

| Dihydropteroate Synthase (DHPS) | 6-hydroxymethyl-7,8–dihydropterin | Asn61 | Hydrogen Bonds | semanticscholar.org |

| 6-Pyruvoyl tetrahydropterin (B86495) synthase (PTPS) | Substrate Analog | His23, His48, His50 | Metal Coordination (Zn²⁺) | nih.gov |

| Nitric Oxide Synthase (NOS) | Tetrahydrobiopterin (B1682763) | - | Proximity to Heme | nih.gov |

This table is generated based on data from studies on pterin analogs, providing insights into the likely binding modes of this compound.

The binding of a ligand to an enzyme is often not a simple lock-and-key event but rather a dynamic process that can induce significant conformational changes in the protein. Upon binding of pterin derivatives, enzymes can transition from an "open" to a "closed" conformation, which is essential for catalysis. nih.govnih.gov These changes can involve the movement of entire domains or subtle rearrangements of active site loops. For example, in 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), the binding of ATP, a co-substrate with the pterin, induces conformational shifts that are propagated to the pterin-binding site, preparing the enzyme for catalysis. nih.gov The binding energy of the ligand is utilized to stabilize the active, closed conformation of the enzyme. nih.gov These dynamic alterations are crucial for properly positioning the substrates, excluding water from the active site, and facilitating the chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures obtained from X-ray crystallography.

Solution-state NMR has been used to determine the conformation of tetrahydropterin derivatives at physiological pH. researchgate.net Techniques such as COSY, HSQC, and HMBC are employed to assign proton and carbon resonances, while NOESY experiments provide through-space correlations that help define the three-dimensional structure. researchgate.net For this compound, these studies would reveal the puckering of the tetrahydropyrazine (B3061110) ring and the preferred orientation of the substituents.

Solid-state NMR (ssNMR) offers the advantage of studying molecules in a crystalline or amorphous solid state, which can be particularly useful for enzyme-ligand complexes that are difficult to crystallize or for probing the local environment of the bound ligand. utah.edumdpi.com 13C and 15N ssNMR can provide detailed information on the electronic structure and intermolecular interactions of this compound within an enzyme's active site.

Table 2: Representative 1H NMR Chemical Shifts for Tetrahydropterin Analogs in Solution

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-6 | ~3.92 | triplet | - | scispace.com |

| H-7 (axial) | ~3.38 | multiplet | - | scispace.com |

| H-7 (equatorial) | ~3.65 | multiplet | - | scispace.com |

| N(5)-CH₃ | ~3.22 | singlet | - | scispace.com |

Note: Chemical shifts are highly dependent on the solvent, pH, and specific substituents on the pterin ring. This table provides approximate values based on a related compound, 6β-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin. scispace.com

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for studying the binding of small molecules like this compound to large protein targets. biorxiv.orgmdpi.com In an STD-NMR experiment, the protein is selectively irradiated, and this saturation is transferred to any bound ligands. biorxiv.org By observing which protons on the ligand receive the most saturation, one can deduce which parts of the molecule are in closest proximity to the protein surface, thereby mapping the binding epitope. biorxiv.org This method is effective even for weak to intermediate binding affinities and can be performed with unlabeled protein, making it a valuable tool for screening and characterizing ligand binding. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. nih.gov This method is indispensable for studying the redox chemistry of tetrahydropterins, which often involves the formation of radical intermediates.

During the catalytic cycle of enzymes like nitric oxide synthase, the tetrahydropterin cofactor donates an electron, leading to the formation of a pterin radical cation. nih.gov EPR spectroscopy, often coupled with rapid freeze-quench techniques to trap transient intermediates, has been instrumental in identifying and characterizing this radical species. nih.govnih.gov The g-values and hyperfine coupling constants obtained from the EPR spectrum provide a unique fingerprint of the radical and offer insights into its electronic structure and environment. nih.govnih.gov

Studies on the tetrahydrobiopterin radical (BH4•+) in nitric oxide synthase have shown a characteristic EPR signal. nih.gov The hyperfine structure of this signal can be influenced by interactions with nearby magnetic nuclei, providing information about the radical's orientation and proximity to other atoms in the active site. nih.govnih.gov Similar EPR studies on this compound would be expected to yield a distinct radical species, with the methyl groups at the 6-position likely influencing the spin density distribution and the resulting EPR spectrum. The use of spin traps can also aid in the detection of short-lived radical species. interchim.fr

Table 3: EPR Parameters for Tetrahydrobiopterin Radicals in Nitric Oxide Synthase

| Enzyme System | Radical Species | g-values | Hyperfine Coupling (Azz, MHz) | Reference |

| Inducible NOS (iNOSoxy) with H4B/Arg | H4B•+ | g1=2.0043, g2=2.0038, g3=2.0021 | 63 | nih.gov |

| Neuronal NOS (nNOSox) | BH4•+ | - | - | nih.gov |

This table presents data for the closely related tetrahydrobiopterin radical, which serves as a model for what would be expected in studies of this compound radical intermediates.

Detection and Characterization of Short-Lived Species in Catalysis

The study of enzymatic reactions involving pterin cofactors is often complicated by the transient nature of the catalytic intermediates. The characterization of the quinoid dihydrobiopterin, the cofactor product of aromatic amino acid hydroxylases and the substrate for dihydropteridine reductase, has been particularly challenging due to its rapid rearrangement to the more stable 7,8-dihydropterin (B103510) tautomer. nih.gov

The synthesis of this compound (6,6-Me2PH4) provides a significant advantage in overcoming this instability. Disubstitution at the C6-position prevents the tautomerization process that occurs with the natural cofactor. nih.gov The resulting quinoid 6,6-dimethyldihydropterin (B8599879) (q-6,6-Me2PH2) is remarkably stable, with a half-life of several hours in a neutral buffer at room temperature, which facilitates the definitive determination of its chemical and physical properties. nih.gov This stability allows for more straightforward kinetic and spectroscopic analysis of a key intermediate in the pterin-dependent catalytic cycle.

For pterin-dependent enzymes that involve metal centers, such as the non-heme iron hydroxylases, rapid-quenching techniques are essential for trapping short-lived intermediates. In studies of pterin-dependent hydroxylases, rapid freeze-quench Mössbauer spectroscopy has been successfully employed. nih.gov This method involves reacting the enzyme-substrate complex with oxygen for very short periods (milliseconds) before rapidly freezing the sample to halt the reaction. nih.gov This technique allowed for the detection and characterization of a high-spin Fe(IV) intermediate, a critical species in the hydroxylation reaction. nih.govpnas.org

Other Spectroscopic Techniques for Mechanistic Insights (e.g., Mössbauer, Resonance Raman)

Beyond trapping transient species, spectroscopic techniques provide detailed electronic and geometric structural information about the enzyme's active site throughout the catalytic cycle.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear absorption technique that is highly sensitive to the local environment of specific isotopes, such as ⁵⁷Fe. pnas.org It is a powerful tool for determining the oxidation state and coordination geometry of the iron center in pterin-dependent hydroxylases. nih.govpnas.org By analyzing the isomer shift (δ) and the quadrupole splitting (ΔE_Q_), researchers can distinguish between different iron species. For example, in the reaction of tryptophan hydroxylase, a pre-Fe(IV)=O intermediate was identified as an Fe(II) species based on its Mössbauer parameters, which were distinct from the initial Fe(II) ternary complex. pnas.org

| Species | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔE_Q) [mm/s] | Inferred Iron State |

| Fe(II) Ternary Complex | ~1.25 | >2.80 | High-Spin Fe(II) |

| Pre-Fe(IV)=O Intermediate | ~1.25 | ~2.80 | High-Spin Fe(II) |

| Fe(IV) Intermediate | ~0.28 | ~1.26 | High-Spin Fe(IV) |

This table presents typical Mössbauer parameters observed for different iron species in pterin-dependent hydroxylases, based on reported data. nih.govpnas.org

Resonance Raman (rR) Spectroscopy

Resonance Raman spectroscopy is a vibrational technique used to study the geometric and electronic structure of chromophoric molecules, such as the pterin cofactor and metal-ligand complexes within an enzyme's active site. pnas.orgnih.gov By exciting the sample with a laser wavelength that corresponds to an electronic absorption band, the vibrational modes of the chromophore are selectively enhanced. illinois.edu This technique has been instrumental in defining the geometric structure of the Fe(II)-peroxy-pterin intermediate in tryptophan hydroxylase, confirming the direct coordination of the pterin's carbonyl group to the iron center. pnas.orgnih.gov The sensitivity of rR allows for the detection of specific bond vibrations, such as Mo-S stretches in molybdenum enzymes, providing detailed insight into the coordination sphere of the metal ion during catalysis. nih.gov

Biophysical Methods for Binding and Stability Assessment

Understanding the binding affinity, kinetics, and stoichiometry of this compound to its target enzymes is crucial for elucidating its biological function.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. nih.govnih.gov In a typical SPR experiment, a ligand (e.g., the target enzyme) is immobilized on a sensor chip. An analyte (e.g., this compound) is then flowed over the surface. Binding between the analyte and ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.govbioradiations.com

This method allows for the direct measurement of the association rate constant (k_a_) and the dissociation rate constant (k_d_). The equilibrium dissociation constant (K_D_), a measure of binding affinity, can then be calculated from the ratio of these rates (k_d_/k_a_). SPR is a powerful tool for characterizing the kinetics of pterin-enzyme interactions, providing quantitative data on how tightly and how quickly the cofactor binds and dissociates. bioradiations.com

| Parameter | Description | Typical Units |

| k_a (Association Rate Constant) | The rate at which the enzyme-pterin complex forms. | M⁻¹s⁻¹ |

| k_d_ (Dissociation Rate Constant) | The rate at which the enzyme-pterin complex breaks apart. | s⁻¹ |

| K_D_ (Equilibrium Dissociation Constant) | The concentration of pterin at which half of the enzyme binding sites are occupied at equilibrium. A smaller K_D_ indicates a higher binding affinity. | M (e.g., μM, nM) |

This table outlines the key kinetic parameters that can be determined from a Surface Plasmon Resonance experiment for an enzyme-pterin interaction.

Analytical Ultracentrifugation for Complex Stoichiometry

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules and their complexes in solution. github.ionih.gov It provides information on the size, shape, and stoichiometry of protein-ligand complexes without interacting with a matrix or surface. nih.govresearchgate.net AUC experiments are typically performed in two modes: sedimentation velocity (SV) and sedimentation equilibrium (SE).

Sedimentation Velocity (SV): In an SV experiment, a high centrifugal force is applied, causing the molecules to sediment. The rate of sedimentation is used to determine the sedimentation coefficient, which provides insights into the mass and shape of the complex. This can be used to identify the oligomeric state of an enzyme and whether it changes upon binding to a ligand like this compound. researchgate.net

Sedimentation Equilibrium (SE): In an SE experiment, a lower centrifugal force is used until the processes of sedimentation and diffusion reach equilibrium. The resulting concentration gradient is analyzed to determine the absolute molar mass of the species in solution. nih.gov By performing experiments at different molar ratios of enzyme and ligand, SE can be used to precisely determine the stoichiometry of the resulting complex (e.g., 1:1, 2:1). github.iobeckman.com

| Experimental Condition | Observed Molar Mass (kDa) | Inferred Stoichiometry (Enzyme:Pterin) |

| Enzyme Alone | 50 | Monomer |

| Enzyme + Pterin (1:1 ratio) | 50.2 | 1:1 |

| Enzyme + Pterin (1:5 ratio) | 50.2 | 1:1 |

This conceptual table illustrates how Sedimentation Equilibrium data can be used to determine the binding stoichiometry for a hypothetical 50 kDa enzyme and a small molecule pterin ligand (~0.2 kDa).

Advanced Analytical Methodologies for 6,6 Dimethyltetrahydropterin Research

Chromatographic Separation and Detection Techniques

Chromatographic methods form the cornerstone of pteridine (B1203161) analysis, allowing for the separation of complex mixtures and subsequent detection of individual components.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., Electrochemical, UV)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pteridines. researchgate.net The separation of these compounds is typically achieved on a C18 column. nih.govnih.gov Detection can be accomplished using various detectors, with electrochemical and UV detectors being common choices.

Electrochemical detection is particularly suited for the analysis of redox-active compounds like tetrahydropterins. This method offers high sensitivity and selectivity for these molecules. For instance, an HPLC method with electrochemical detection has been successfully used for the analysis of tetrahydrobiopterin (B1682763) (BH4), a structurally related and well-studied pterin (B48896). researchgate.net

UV detectors are also employed, often in a diode array setup, which allows for the monitoring of absorbance at multiple wavelengths simultaneously. nih.gov This can be useful for identifying and quantifying different pteridine species based on their characteristic UV spectra. For example, various pterin metabolites have been monitored at specific wavelengths such as 342 nm, 322 nm, and 303 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the definitive identification and precise quantification of pteridines. nih.govnih.gov This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluted compounds are then ionized, and the mass spectrometer selects a specific precursor ion (the molecular ion of the target analyte). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of several pterin metabolites, including tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), and biopterin, in various biological matrices. nih.govnih.gov These methods often utilize stable isotope-labeled internal standards to ensure high accuracy and precision. nih.gov The use of a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization is common. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique in the analytical arsenal (B13267) for pteridine research, particularly for the analysis of volatile derivatives of the compounds. jppres.comnih.gov While pteridines themselves are generally not volatile enough for direct GC analysis, they can be chemically modified (derivatized) to increase their volatility.

The GC-MS process involves injecting the derivatized sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer for detection and identification. jppres.comnih.gov GC-MS provides high-resolution separation and detailed mass spectral information, aiding in the structural elucidation of unknown compounds. jppres.com The technique has been validated to be specific, sensitive, linear, accurate, and precise for the analysis of various chemical constituents. nih.gov

Spectrophotometric Methods for Reaction Monitoring and Quantification

Spectrophotometric methods offer a relatively simple, rapid, and cost-effective means for monitoring reactions and quantifying pteridines. derpharmachemica.comnih.gov These techniques are based on the principle that molecules absorb light at specific wavelengths. derpharmachemica.com

For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. derpharmachemica.com The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivative spectrophotometry, which measures the first or higher-order derivative of the absorbance spectrum, can be used to enhance the resolution of overlapping spectral bands and improve the specificity of the analysis. derpharmachemica.com

Electrochemical Methods for Redox State Analysis

Electrochemical techniques, such as cyclic voltammetry and Osteryoung square wave voltammetry, are particularly useful for investigating the redox properties of pteridines. nih.gov These methods can provide valuable insights into the electron transfer mechanisms in which these compounds participate.

Studies using these techniques have shown that tetrahydropterins, including 6,7-dimethyltetrahydropterin, can be oxidized at specific potentials. nih.gov The electrochemical behavior of these compounds, such as their oxidation and reduction potentials, can be correlated with their ability to act as cofactors in enzymatic reactions. nih.gov For example, the redox properties of various pteridines have been investigated in the context of their role in nitric oxide synthase (NOS) catalysis. nih.gov

Immunochemical and Biosensor-Based Detection Strategies

Immunochemical and biosensor-based methods represent a promising frontier for the highly sensitive and specific detection of pteridines. These approaches leverage the high specificity of antibody-antigen interactions.

An immunochemical-based biosensor typically involves the immobilization of a specific antibody onto a transducer surface. nih.gov When the target antigen (in this case, a pteridine) binds to the antibody, it causes a measurable change in a physical or chemical property, which is then converted into a detectable signal. nih.govnih.gov

Cellular and in Vitro Model System Studies

Investigations in Mammalian Cell Culture Models

6,6-Dimethyl-5,6,7,8-tetrahydropterin (6,6-Me2PH4) serves as a crucial synthetic analog of the natural enzyme cofactor tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgcaymanchem.com Its primary value in research stems from the chemical stability of its oxidized form, quinoid 6,6-dimethyldihydropterin (B8599879) (q-6,6-Me2PH2). Unlike the natural quinoid dihydrobiopterin, which rapidly rearranges, q-6,6-Me2PH2 is stable, facilitating detailed study of pterin-dependent enzyme kinetics and function. nih.gov This stability is achieved by the disubstitution at the 6-position of the pterin (B48896) ring, which prevents the tautomerization that would otherwise occur. nih.gov

The natural cofactor, tetrahydrobiopterin (BH4), is a critical regulator of cellular redox balance, particularly through its role in nitric oxide synthase (NOS) function. nih.gov A deficiency of BH4 or its oxidation to 7,8-dihydrobiopterin (BH2) can lead to "NOS uncoupling," where the enzyme produces superoxide anions (O2•−) instead of nitric oxide (NO), contributing to oxidative stress. nih.govwestminster.ac.uknih.gov This shift disrupts redox homeostasis and is implicated in various pathologies. nih.govmdpi.com

While direct studies on 6,6-dimethyltetrahydropterin's modulation of redox homeostasis in intact cell cultures are not extensively documented, its unique chemical properties make it an invaluable tool for in vitro investigations of these processes. The stability of its oxidized quinoid form allows researchers to study the specific interactions at the enzyme's active site without the confounding factor of rapid cofactor rearrangement. nih.gov By using this compound in cell-free systems or with purified enzymes from mammalian sources, researchers can dissect the mechanisms by which pterin binding and redox state influence NOS coupling and the production of reactive oxygen species (ROS). nih.govahajournals.org

This compound has been demonstrated to be an effective cofactor for pterin-dependent enzymes, such as phenylalanine hydroxylase (PAH), in studies using cell lysates and purified enzyme preparations. nih.gov Research has shown that 6,6-Me2PH4 can substitute for the natural cofactor BH4 in supporting the catalytic activity of rat liver PAH, with similar enzyme kinetic parameters to its isomer, 6,7-dimethyltetrahydropterin. nih.govnih.gov

A key finding is that the product of this reaction, quinoid 6,6-dimethyldihydropterin (q-6,6-Me2PH2), is a competent substrate for dihydropteridine reductase (DHPR), the enzyme responsible for regenerating the active tetrahydro-form of the cofactor. nih.gov Notably, q-6,6-Me2PH2 does not act as an inhibitor of phenylalanine hydroxylase, unlike other oxidized pterins such as 7,8-dihydrobiopterin, which is a known competitive inhibitor. nih.gov This property allows for the study of the complete catalytic cycle in cell lysates without the complication of product inhibition from the oxidized cofactor.

| Compound | Enzyme | Kinetic Parameter | Reported Value | Reference |

|---|---|---|---|---|

| This compound | Phenylalanine Hydroxylase | Cofactor Activity | Effective, with kinetics similar to 6,7-dimethyltetrahydropterin | nih.gov |

| Quinoid 6,6-Dimethyldihydropterin | Dihydropteridine Reductase | Km | 0.4 mM | nih.gov |

| Quinoid 6,6-Dimethyldihydropterin | Dihydropteridine Reductase | Vmax | Double that of natural quinoid dihydrobiopterin | nih.gov |

| 7,8-Dihydrobiopterin | Phenylalanine Hydroxylase | Ki (Inhibition) | 0.05 mM | nih.gov |

The unique stability of this compound and its oxidized product makes it a valuable probe for investigating pterin metabolism in specialized cell lines. nih.gov For example, in cell lines derived from patients with phenylketonuria (PKU) or other disorders of pterin metabolism, this compound could be used to study mutant enzyme function. Its ability to act as a cofactor for phenylalanine hydroxylase allows for the assessment of residual enzyme activity in cell lysates without the interference of inhibitory oxidized pterins. nih.gov

Furthermore, in endothelial cell lines used to model vascular function, this compound can help elucidate the precise role of the pterin cofactor in nitric oxide synthase (NOS) activity. westminster.ac.uk By providing a stable cofactor analog, researchers can distinguish between effects caused by cofactor insufficiency versus the direct inhibitory actions of oxidized pterins like 7,8-dihydrobiopterin. nih.gov

Prokaryotic and Eukaryotic Microbial Model Systems

Microbial systems, particularly the bacterium Escherichia coli, are fundamental tools for producing the pterin-dependent enzymes that are the focus of studies involving this compound.

The large quantities of pure, active enzymes required for detailed kinetic and structural studies are often obtained through recombinant protein expression in microbial hosts like E. coli. nih.govnih.gov Genes encoding mammalian enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, or nitric oxide synthase are cloned into expression vectors. nih.govnih.gov These vectors are then introduced into E. coli, which can be induced to produce large amounts of the desired protein. nih.gov

Often, the recombinant proteins are produced with an affinity tag, such as a polyhistidine (His6) tag, which greatly simplifies purification. nih.govneb.com The tagged protein can be selectively captured from the microbial cell lysate using affinity chromatography, yielding a highly pure enzyme preparation in a single step. nih.govneb.com This purified recombinant enzyme is then used in in vitro assays with cofactors like this compound to characterize its function, stability, and interaction with pterin analogs. nih.gov

| Compound | Key Property | Significance in Research | Reference |

|---|---|---|---|

| This compound (6,6-Me2PH4) | Synthetic cofactor for PAH and NOS | Allows for the study of enzyme activity as a stable analog of natural BH4. | nih.gov |

| Quinoid 6,6-Dimethyldihydropterin (q-6,6-Me2PH2) | Chemically stable oxidized form | Prevents rapid tautomerization, enabling precise measurement of DHPR activity and avoiding non-specific inhibition. | nih.gov |

| Quinoid 6,6-Dimethyldihydropterin (q-6,6-Me2PH2) | Substrate for Dihydropteridine Reductase (DHPR) | Facilitates the study of the complete pterin regeneration cycle. | nih.gov |

| Quinoid 6,6-Dimethyldihydropterin (q-6,6-Me2PH2) | Not an inhibitor of Phenylalanine Hydroxylase | Eliminates confounding product inhibition seen with other oxidized pterins. | nih.gov |

Microbial expression systems are also invaluable for probing the contributions of specific amino acid residues to pterin binding and enzyme function. Using techniques like site-directed mutagenesis, researchers can alter the genetic code of an enzyme cloned in a plasmid within E. coli. This allows for the production of mutant versions of the enzyme where specific amino acids, particularly those in the pterin-binding site, have been changed.

These engineered enzymes can then be purified and tested with this compound. This approach allows scientists to determine how specific structural changes in the enzyme affect its ability to bind this stable cofactor analog and carry out its catalytic function. Such studies provide fundamental insights into the structure-function relationships of pterin-dependent enzymes and the precise molecular interactions required for cofactor binding and activity. nih.gov

Advanced In Vitro Barrier Models for Biochemical Transport Studies

Advanced in vitro barrier models are crucial tools for investigating the biochemical transport of compounds, providing insights into their absorption and distribution across biological barriers such as the intestinal epithelium and the blood-brain barrier. While direct studies on the transport of this compound using these models are not extensively documented in publicly available research, valuable inferences can be drawn from studies on structurally related pterin compounds, most notably tetrahydrobiopterin (BH4).

The Caco-2 cell monolayer model is a well-established in vitro system that mimics the human intestinal epithelium and is widely used to predict the oral absorption of various substances. Research on tetrahydrobiopterin transport across Caco-2 cells has demonstrated that this compound undergoes transcellular movement. nih.gov In one study, when tetrahydrobiopterin was introduced to the apical side of a polarized Caco-2 cell monolayer, its translocation to the basolateral side was observed at a significant rate. nih.gov This transport was found to be mediated by a transporter, as it was effectively inhibited by benzbromarone, a known inhibitor of transporters such as the urate transporter (URAT1), organic anion transporters (OATs), and multidrug-resistance-associated proteins (MRPs). nih.gov

These findings suggest that the transport of pterin compounds like tetrahydrobiopterin is not solely dependent on passive diffusion but involves specific carrier-mediated processes. Given the structural similarity, it is plausible that the transport of this compound across intestinal barriers could also involve similar transporter proteins. The presence of two methyl groups at the 6-position of the pterin ring in this compound may influence its affinity for these transporters compared to the naturally occurring tetrahydrobiopterin. However, without direct experimental data, this remains a hypothesis.

The transport of pteridines across the blood-brain barrier is another critical area of investigation. While it was initially thought that tetrahydrobiopterin does not cross the blood-brain barrier due to its hydrophilic nature, subsequent studies in humans and primates have shown that oral administration leads to increased levels in the cerebrospinal fluid, indicating that it does enter the brain. nih.gov In-situ brain perfusion studies have confirmed a modest rate of transfer across the blood-brain barrier. nih.gov

The following table summarizes the findings from a key in vitro study on the transport of tetrahydrobiopterin across Caco-2 cells, which serves as a valuable reference for understanding the potential transport mechanisms of this compound.

Table 1: In Vitro Transport of Tetrahydrobiopterin Across Caco-2 Cell Monolayers

| Compound | In Vitro Model | Initial Concentration (Apical Side) | Observed Transport Rate | Key Findings | Reference |

|---|---|---|---|---|---|

| Tetrahydrobiopterin (BH4) | Caco-2 Cells | 100 µmol/L | Approximately 150 pmol/h per well | Transcellular movement was observed from the apical to the basolateral side. | nih.gov |

| Tetrahydrobiopterin (BH4) with Inhibitor | Caco-2 Cells | 100 µmol/L BH4 + 10 µmol/L Benzbromarone | Significantly reduced compared to BH4 alone | Transport is effectively prevented by an inhibitor of URAT1, OATs, and MRPs, indicating a transporter-mediated process. | nih.gov |

Further research utilizing advanced in vitro barrier models, such as co-culture systems that more closely mimic the in vivo environment (e.g., endothelial cells with astrocytes for the blood-brain barrier), is necessary to elucidate the specific transport mechanisms and permeability of this compound. mdpi.com Such studies would provide crucial data on its bioavailability and potential to reach target tissues.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable tools for investigating the intricate details of chemical reactions at the atomic level. By solving approximations of the Schrödinger equation, these methods can model the behavior of electrons and predict the structures and energies of molecules, including short-lived reaction intermediates and transition states that are difficult to observe experimentally. wikipedia.orgdtic.mil

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of a molecule based on its electron density. nepjol.info It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the mechanisms of complex chemical reactions. nih.govmdpi.comrsc.orgpreprints.org

A key feature of 6,6-Dimethyltetrahydropterin is its role as a cofactor for enzymes like phenylalanine hydroxylase, where it is oxidized to quinoid 6,6-dimethyldihydropterin (B8599879). nih.gov Unlike the natural cofactor's quinoid form, which rapidly rearranges, quinoid 6,6-dimethyldihydropterin is remarkably stable, with a half-life of hours under physiological conditions. nih.gov This stability makes it an excellent model for computational studies.

DFT calculations can be employed to investigate the reaction intermediates formed during enzymatic reactions involving this compound. For instance, researchers can model the geometry, energy, and electronic properties of the quinoid 6,6-dimethyldihydropterin intermediate. Such calculations help to understand the factors contributing to its unusual stability and its reactivity as a substrate for dihydropteridine reductase. nih.gov

| Parameter | Description | Application to this compound Intermediates |

| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule. | Predicts the bond lengths and angles of quinoid 6,6-dimethyldihydropterin, offering insight into its structure. |

| Electronic Energy | The total energy of the molecule's electrons, used to determine relative stability. | Compares the stability of the quinoid intermediate to other potential isomers or tautomers. |

| Transition State (TS) Energy | The energy of the highest point on the reaction pathway between reactant and product. | Calculates the activation energy for the reduction of the quinoid intermediate by dihydropteridine reductase. |

| Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, indicating sites of reactivity. | Identifies which atoms in the quinoid intermediate are most susceptible to nucleophilic or electrophilic attack. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.orgdtic.mil These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques, provide a rigorous approach to solving the electronic Schrödinger equation. wikipedia.org

Studies on the related cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), using DFT (which shares principles with ab initio methods) have demonstrated how the environment (gas phase, solution, or protein) influences its electronic structure. nih.govnih.gov These studies calculated properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), which are fundamental to understanding the cofactor's role in electron transfer reactions. nih.govnih.gov

Similar ab initio methods can be applied to this compound to analyze its electronic structure and inherent reactivity. By calculating the distribution of electron density and the energies of molecular orbitals, these methods can predict the most reactive sites on the molecule. This information is crucial for understanding how it functions as a cofactor, for example, by donating electrons during the hydroxylation of phenylalanine. nih.gov The analysis can reveal how the dimethyl substitution at the C6 position alters the electronic properties compared to the natural cofactor, providing a rationale for its observed chemical behavior. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Protein Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing how ligands such as this compound interact with their protein targets. nih.gov

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a protein's active site. researchgate.netyoutube.com The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on how well they fit geometrically and energetically. researchgate.net

Given that this compound acts as a cofactor for rat liver phenylalanine hydroxylase and its oxidized product is a substrate for dihydropteridine reductase, molecular docking can be used to model its interactions with these enzymes. nih.gov By docking this compound into the crystal structure of phenylalanine hydroxylase, researchers can predict its binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site.

The docking process also yields a score that estimates the binding affinity, often related to the equilibrium dissociation constant (K D). malvernpanalytical.com A lower K D value signifies a stronger binding interaction. malvernpanalytical.com This allows for the computational prediction of how tightly this compound binds to its target enzymes compared to other natural or synthetic pterin (B48896) analogs. nih.gov

| Enzyme Target | Predicted Interacting Residues (Hypothetical) | Predicted Interaction Type | Estimated Binding Score (Hypothetical) |

| Phenylalanine Hydroxylase | Ser251, Phe254, Glu286 | Hydrogen Bond, π-π Stacking, Salt Bridge | -8.5 kcal/mol |

| Dihydropteridine Reductase | Tyr153, Ser154, Ile173 | Hydrogen Bond, Hydrophobic Interaction | -7.9 kcal/mol |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation of a this compound-protein complex can reveal how the ligand and protein adjust their shapes upon binding and how they behave over a period of nanoseconds to microseconds.

These simulations are crucial for understanding protein flexibility and its role in catalysis. nih.gov For example, an MD simulation could show how the binding of this compound to phenylalanine hydroxylase induces conformational changes that prepare the active site for the binding of the second substrate, phenylalanine. Studies on other tetrahydropterin (B86495) analogues have shown that the pterin ring and its substituents have preferred conformations in solution, which will influence how they fit into an active site. nih.gov MD simulations can explore how the protein environment affects these conformations. Furthermore, these simulations can uncover allosteric effects, where binding at one site influences the structure and function of a distant site on the protein. nih.gov

Cheminformatics and In Silico Screening for Pterin Analogs

Cheminformatics combines computer and information science to address problems in chemistry. A major application is in silico (computer-based) screening, also known as virtual screening, which involves computationally evaluating large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.govmdpi.com

The scaffold of this compound can serve as a starting point for designing new pterin analogs. Using cheminformatics tools, virtual libraries containing thousands or millions of derivatives can be generated by modifying the core structure. These libraries can then be screened in silico against the three-dimensional structures of pterin-dependent enzymes, such as pteridine (B1203161) reductase from pathogens or human dihydrofolate reductase. nih.govnih.govnih.gov

Virtual Screening for Modulators of Pterin-Dependent Enzymes

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When targeting pterin-dependent enzymes, stable analogs like this compound can serve as a foundational template for ligand-based screening methods, such as pharmacophore modeling.

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By using the known structure of this compound bound to an enzyme like phenylalanine hydroxylase, a 3D pharmacophore can be generated. This model would define the essential chemical features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, required for binding to the active site. This pharmacophore can then be used to screen vast virtual libraries of compounds to find novel molecules that match these features and are therefore potential modulators of the enzyme.

In structure-based virtual screening, the three-dimensional structure of the target enzyme is used to dock candidate ligands from a library. The stability of the quinonoid 6,6-dimethyldihydropterin, the product of the reaction catalyzed by phenylalanine hydroxylase, makes it an excellent reference ligand for validating these docking protocols. Computational chemists can use its known binding mode to ensure their docking algorithms can accurately reproduce the correct protein-ligand interactions before screening for new potential inhibitors or activators. Pterin-dependent enzymes are crucial for various metabolic pathways, making them attractive targets for drug discovery.

Table 1: Examples of Pterin-Dependent Enzymes as Targets for Virtual Screening

| Enzyme Target | Biological Function | Therapeutic Area |

| Phenylalanine Hydroxylase (PAH) | Converts phenylalanine to tyrosine. | Phenylketonuria (PKU) |

| Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine). | Parkinson's Disease, Neurological Disorders |

| Tryptophan Hydroxylase (TPH) | Rate-limiting enzyme in the biosynthesis of serotonin. | Depression, Anxiety Disorders |

| Dihydropteroate (B1496061) Synthase (DHPS) | Key enzyme in the folate synthesis pathway in bacteria. | Antibacterial Agents |

| Pteridine Reductase 1 (PTR1) | Salvage pathway for pterins in protozoan parasites. | Anti-parasitic Agents (e.g., Leishmaniasis) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally measured activity. The goal of QSAR is to predict the activity of new, untested compounds based solely on their structure.